molecular formula C14H25Cl2N5O2S B2994432 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide dihydrochloride CAS No. 1396882-66-8

2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide dihydrochloride

Cat. No.: B2994432
CAS No.: 1396882-66-8
M. Wt: 398.35
InChI Key: XHLBZVNGFBMJSI-UHFFFAOYSA-N
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Description

This compound is a thiadiazole-acetamide derivative featuring a piperazine moiety substituted with a 2-cyclopropyl-2-hydroxyethyl group and a 5-methyl-1,3,4-thiadiazol-2-yl pharmacophore. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. The cyclopropyl and hydroxyethyl substituents on the piperazine ring may confer metabolic stability and hydrogen-bonding interactions, respectively, which could influence receptor binding .

Properties

IUPAC Name

2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2S.2ClH/c1-10-16-17-14(22-10)15-13(21)9-19-6-4-18(5-7-19)8-12(20)11-2-3-11;;/h11-12,20H,2-9H2,1H3,(H,15,17,21);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLBZVNGFBMJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC(C3CC3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide dihydrochloride is a complex organic molecule that exhibits potential biological activities. This article explores its biological mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring and a thiadiazole moiety, which are known for their pharmacological significance. The molecular formula is C16H24Cl2N4O2SC_{16}H_{24}Cl_2N_4O_2S with a molecular weight of approximately 384.3 g/mol. The dihydrochloride form enhances its solubility and stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is believed to modulate neurotransmitter systems, potentially influencing central nervous system functions. The presence of the cyclopropyl group may enhance receptor binding affinity due to its unique steric properties.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) against various bacterial strains has been reported to be comparable to conventional antibiotics like ciprofloxacin and ketoconazole. For instance, in one study, the compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with MIC values ranging from 8 to 32 µg/mL depending on the strain tested.

Anticancer Properties

Research has indicated that the compound possesses anticancer activity. In cellular assays involving human cancer cell lines, it demonstrated cytotoxic effects with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

StudyFindings
Antimicrobial Efficacy Showed significant activity against E. coli and Staphylococcus aureus with MIC values of 16 µg/mL and 8 µg/mL respectively.
Cytotoxicity in Cancer Cells Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 12 µM .
Neuropharmacological Effects Exhibited anxiolytic effects in rodent models, suggesting potential for treating anxiety disorders.

Research Findings

Several studies have focused on understanding the structure-activity relationships (SAR) of this compound:

  • Density Functional Theory (DFT) : Computational studies using DFT have provided insights into the electronic properties and stability of the compound, supporting its potential as a lead candidate for drug development.
  • Molecular Docking Studies : These studies suggest that the compound can effectively bind to targets involved in neurotransmission and inflammation pathways, indicating its versatility as a therapeutic agent.
  • Pharmacokinetics : Preliminary pharmacokinetic profiles suggest favorable absorption characteristics, although further studies are needed to fully elucidate its bioavailability and metabolic pathways.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound ID/Name Melting Point (°C) IR/NMR Features Calculated Elemental Composition (%)
Target Compound Not reported Expected NH, C=O, C=N peaks (hypothesized) Not reported
4g 203–205 NH (3270 cm⁻¹), C=O (1680 cm⁻¹) C:55.62, H:4.43, N:16.22
4i 162–164 NH (3280 cm⁻¹), C=O (1675 cm⁻¹) C:61.89, H:5.43, N:13.12
5a 226–228 NH (3265 cm⁻¹), C=N (1605 cm⁻¹) C:52.91, H:3.13, N:16.40

Key Observations:

  • The target compound’s dihydrochloride salt form is expected to exhibit higher solubility and melting point compared to neutral analogs like 4g or 4i.
  • Aromatic substituents (e.g., 4-chlorophenyl in 4g) correlate with higher melting points (203–228°C) than aliphatic groups, suggesting stronger intermolecular forces .

Research Tools and Methodologies

  • Synthesis : ’s nucleophilic substitution protocol is widely applicable for piperazine-thiadiazole hybrids .
  • Computational Analysis : Density functional theory (DFT) methods () could model the target compound’s electronic properties to predict reactivity or binding .

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